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Compound of Interest

Compound Name: 5-Acetylthiophene-3-carbaldehyde

CAS No.: 41907-99-7

Cat. No.: B1276537

Get Quote

CAS Number: 41907-99-7 Formula: C₇H₆O₂S Molecular Weight: 154.19 g/mol [1]

Part 1: Executive Summary & Core Utility
5-Acetylthiophene-3-carbaldehyde represents a high-value bifunctional heterocyclic scaffold,

distinguished by its specific 3,5-substitution pattern on the thiophene ring. Unlike the more

common 2,5-disubstituted thiophenes, this "meta-like" isomer provides a unique geometric

vector for drug design, allowing pharmacophores to be spaced at an obtuse angle rather than a

linear orientation.

This molecule is primarily utilized as a divergent intermediate in the synthesis of complex

pharmaceuticals and agrochemicals. Its dual carbonyl functionality—comprising a highly

reactive formyl group (aldehyde) at position 3 and a more stable acetyl group (ketone) at

position 5—enables chemoselective transformations. This allows researchers to sequentially

functionalize the ring without the need for extensive protecting group strategies, making it an

efficient "linker" module in fragment-based drug discovery (FBDD).
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Part 2: Chemical Identity & Physical Properties[2][3]
[4]

Property Data Note

IUPAC Name
5-Acetylthiophene-3-

carbaldehyde

Also cited as 5-Acetyl-3-

thiophenecarbaldehyde

Appearance
Yellow to light-yellow

crystalline powder

Oxidizes slowly in air; store

under inert gas

Melting Point 81–85 °C
Sharp melting point indicates

high crystalline purity

Solubility
DCM, DMSO, Methanol, Ethyl

Acetate

Poorly soluble in water; soluble

in polar organic solvents

Reactivity Profile Bifunctional Electrophile

C3-Formyl (High Reactivity) vs.

C5-Acetyl (Moderate

Reactivity)

Storage
2–8 °C, Inert Atmosphere

(Argon/Nitrogen)

Hygroscopic; keep away from

strong oxidizing agents

Part 3: Synthetic Pathways & Production
The synthesis of 5-acetylthiophene-3-carbaldehyde challenges the chemist due to the

directing effects of the thiophene ring. The most robust protocol leverages the electronic

disparity between the α (C2, C5) and β (C3, C4) positions.

Primary Route: Regioselective Friedel-Crafts Acetylation
This method utilizes 3-thiophenecarbaldehyde as the starting material. The formyl group at C3

is electron-withdrawing, which deactivates the ring. However, in five-membered heterocycles,

the α-positions (C2, C5) remain significantly more nucleophilic than the β-positions.

Regiochemistry Logic: The C2 position is sterically hindered by the adjacent formyl group

and electronically deactivated by the inductive effect (-I). The C5 position is less hindered

and retains sufficient electron density for electrophilic attack.
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Step-by-Step Protocol
Reagents: 3-Thiophenecarbaldehyde (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride

(AlCl₃, 2.5 eq).

Solvent: Nitrobenzene or Dichloromethane (DCM).

Procedure:

Complexation: Dissolve 3-thiophenecarbaldehyde in dry DCM at 0°C. Add 1.1 eq of AlCl₃

slowly. Note: The Lewis acid will complex with the aldehyde oxygen, protecting it from side

reactions and further deactivating the ring.

Acylation: Add the remaining AlCl₃ followed by dropwise addition of Acetyl Chloride.

Reaction: Allow to warm to room temperature (or reflux if using Nitrobenzene) for 2–4

hours. Monitor via TLC (30% EtOAc/Hexane).

Quench: Pour the mixture over crushed ice/HCl to break the Aluminum complex.

Isolation: Extract with DCM, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.[2]

Purification: Recrystallize from Ethanol/Hexane to yield the yellow solid.

Visualization: Synthesis Workflow
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Figure 1: Synthetic workflow leveraging steric and electronic directing effects to achieve the

3,5-substitution pattern.
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Part 4: Reactivity & Functionalization
The core value of CAS 41907-99-7 lies in its chemoselectivity. The aldehyde (CHO) is

significantly more electrophilic than the ketone (Acetyl), allowing for sequential modification.

Chemoselective Condensation (The "Aldehyde First"
Rule)
Reactions with weak nucleophiles or under mild conditions will exclusively target the C3-

aldehyde.

Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate in ethanol

(cat. piperidine) yields the alkylidene derivative at C3, leaving the C5-acetyl intact.

Schiff Base Formation: Reaction with primary amines (R-NH₂) at room temperature yields

the C3-imine.

Selective Reduction
Sodium Borohydride (NaBH₄): At low temperatures (-10°C to 0°C) in Methanol, NaBH₄ will

selectively reduce the C3-aldehyde to a primary alcohol (Hydroxymethyl), as aldehydes

reduce faster than ketones.

Luche Reduction: Using NaBH₄/CeCl₃ can further enhance selectivity for the conjugated

carbonyls if needed, though the aldehyde remains the primary target.

Double Functionalization (Scaffold Construction)
To modify the C5-acetyl group, the C3-aldehyde is typically protected as an acetal (using

ethylene glycol/p-TsOH) or reacted first.

Claisen-Schmidt Condensation: Reaction with benzaldehydes (using NaOH/EtOH) at the C5-

acetyl methyl group produces chalcones. This is a critical pathway for generating

antimicrobial agents.

Visualization: Reactivity Divergence

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Acetylthiophene-3-carbaldehyde

Condensation (Mild Base)
(Knoevenagel/Schiff)

 High Electrophilicity (C3)

Selective Reduction
(NaBH4, <0°C)

 Kinetic Control

Claisen-Schmidt
(Strong Base + Aryl Aldehyde)

 Enolate Formation (C5)

C3-Alkylidene / Imine
(C5-Acetyl Intact) 3-(Hydroxymethyl)-5-acetylthiophene Thiophene-based Chalcones

(Bioactive Scaffold)

Click to download full resolution via product page

Figure 2: Chemoselective pathways available for scaffold diversification.

Part 5: Pharmaceutical Applications
Researchers utilize this scaffold to construct "bent-core" molecules that fit specific binding

pockets where linear (2,5-thiophene) linkers fail.

Antimicrobial Chalcones: Derivatives synthesized via the Claisen-Schmidt reaction (at the

C5-acetyl) have shown significant antibacterial activity. The thiophene ring acts as a

bioisostere for phenyl rings, often improving lipophilicity and membrane permeability.

Kinase Inhibitors: The 3-position aldehyde serves as an anchor point for reductive amination,

allowing the attachment of solubilizing amine tails, while the 5-position can be coupled to aryl

systems to engage hydrophobic pockets in enzymes.

Material Science (OLEDs): While primarily medicinal, the push-pull nature (if functionalized

with electron donors at C5) makes these derivatives candidates for organic non-linear optical

(NLO) materials.

Part 6: Safety & Handling (SDS Summary)
GHS Classification: Warning.
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Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocol:

Use only in a chemical fume hood.

Wear nitrile gloves and safety goggles.

Avoid dust formation; the powder can be irritating to mucous membranes.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber (Sulfur oxides are produced upon combustion).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1276537/docs?utm_src=pdf-body#5-acetylthiophene-3-carbaldehyde-technical-profile-utilization-guide
https://pubchem.ncbi.nlm.nih.gov/compound/5-Acetylthiophene-3-carbaldehyde
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3924619/
https://www.benchchem.com/product/b1276537?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 16363-92-1|2-Acetylthiophene-3-carbaldehyde|BLD Pharm [bldpharm.com]

2. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [5-Acetylthiophene-3-carbaldehyde: Technical Profile &
Utilization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276537/docs#5-acetylthiophene-3-carbaldehyde-
technical-profile-utilization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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